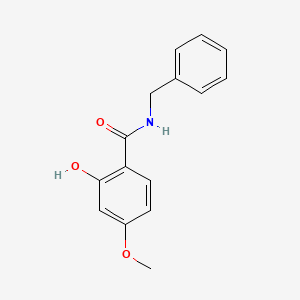

N-benzyl-2-hydroxy-4-methoxybenzamide

Description

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

N-benzyl-2-hydroxy-4-methoxybenzamide |

InChI |

InChI=1S/C15H15NO3/c1-19-12-7-8-13(14(17)9-12)15(18)16-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H,16,18) |

InChI Key |

JMVHIRYAUQJPPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxy-4-methoxybenzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with benzylamine under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-benzyl-2-hydroxy-4-methoxybenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structural and Electronic Properties

The substituents on the benzamide scaffold significantly influence molecular conformation, solubility, and reactivity. Key analogs include:

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Substituents : Bromo (4-position), methoxy (4-position), nitro (2-position).

- Key Features: The nitro group is electron-withdrawing, reducing electron density on the aromatic ring, while the methoxy group is electron-donating. This creates a polarized electronic environment.

4-Chloro-N-(2-methoxyphenyl)benzamide

- Substituents : Chloro (4-position), methoxy (2-position).

- Key Features : The chloro group enhances lipophilicity, while the methoxy group at the ortho position introduces steric hindrance. Single-crystal X-ray analysis shows a planar amide linkage with C=O bond lengths of ~1.22 Å, typical for benzamides .

N-(4-Ethylbenzoyl)-2-Hydroxy-N-methylbenzamide

- Substituents : Ethyl (4-position), methyl (amide nitrogen), hydroxyl (2-position).

- Key Features : The ethyl group increases hydrophobicity, while the hydroxyl group enables hydrogen bonding. $^1$H NMR data (δ 8.08 ppm for aromatic protons) indicate a deshielded environment due to electron-withdrawing effects of the carbonyl group .

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

- Substituents : Methoxy (4-position), thiazolyl heterocycle.

- Heterocyclic substituents often enhance binding to biological targets compared to simple aryl groups .

Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups show broad O–H stretches (~3200–3600 cm$^{-1}$), whereas methoxy groups exhibit strong C–O stretches near 1250 cm$^{-1}$. In compounds like N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (), these bands are critical for confirming substituent identity .

Nuclear Magnetic Resonance (NMR)

- Aromatic Proton Shifts :

- N-Benzyl-2-hydroxy-4-methoxybenzamide (estimated) : The hydroxyl group at C2 would deshield adjacent protons (e.g., C3 and C6), likely appearing downfield (δ 7.0–8.0 ppm).

- 4-Chloro-N-(2-methoxyphenyl)benzamide : Aromatic protons resonate at δ 7.93 (d, J=8.0 Hz), influenced by chloro and methoxy substituents .

- N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide : The ethyl group’s protons appear as a triplet (δ 1.25 ppm), while N-methyl protons resonate at δ 2.79 ppm .

Mass Spectrometry (MS)

- Molecular ion peaks (e.g., m/z 284 for N-(4-ethylbenzoyl)-2-hydroxy-N-methylbenzamide) confirm molecular weights and fragmentation patterns. The target compound’s estimated molecular weight is ~333 g/mol (C${21}$H${19}$NO$_3$), assuming a benzyl substitution .

Biological Activity

N-benzyl-2-hydroxy-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with a hydroxyl group and a methoxy group attached to the aromatic ring. This unique structure contributes to its chemical reactivity and biological properties. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the methoxy group influences lipophilicity and solubility.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxy and methoxy groups on aromatic ring | Exhibits potential antimicrobial and anticancer properties |

| N-benzyl-4-hydroxybenzamide | Hydroxy group at para position | Strong antibacterial activity |

| N-(Benzyl carbamothioyl)-2-hydroxy substituted benzamide | Thioamide functionality | Enhanced antifungal properties |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that similar benzamide derivatives possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cells. The mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .

Antioxidative Activity

In addition to its antimicrobial and anticancer effects, this compound demonstrates antioxidative properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This activity is particularly beneficial in preventing cellular aging and reducing the risk of chronic diseases associated with oxidative stress .

Case Studies

- Antiproliferative Activity : A study focused on the antiproliferative effects of various benzamide derivatives, including this compound. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate potency compared to other tested compounds .

- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it inhibits HDAC8, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes. This finding supports the compound's potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-hydroxy-4-methoxybenzamide, and how are reaction yields optimized?

- Methodology : The compound can be synthesized via amide coupling reactions using benzylamine derivatives and activated carboxylic acids (e.g., acyl chlorides). For example, describes a protocol where 2-hydroxy-N-methylbenzamide reacts with 4-ethylbenzoyl chloride under basic conditions to yield analogous structures with 84% efficiency after HPLC purification. Key optimization steps include:

- Catalyst selection : Use of pyridine or sodium carbonate to neutralize HCl byproducts .

- Temperature control : Reflux conditions (e.g., 100°C in water baths) to accelerate reaction rates .

- Purification : Column chromatography or recrystallization (e.g., methanol) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and amide bond formation. For example, in , distinct chemical shifts at δ 10–12 ppm (hydroxy protons) and δ 165–170 ppm (carbonyl carbons) validate the structure.

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O stretch) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Q. How is the biological activity of this compound screened in preliminary studies?

- Methodology :

- Enzyme inhibition assays : Testing against targets like MMP-9/MMP-13 or NF-κB using fluorogenic substrates (e.g., reports IC₅₀ values for related benzamide inhibitors).

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) .

- Antimicrobial screening : Disk diffusion or microdilution methods to assess activity against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

- Methodology :

- Substituent variation : Modify the benzyl or methoxy groups to alter steric/electronic effects. shows that hydroxyl/methoxy substitutions on the benzylidene moiety enhance antioxidant activity.

- Bioisosteric replacement : Replace the amide bond with thioureas or hydrazides (e.g., achieved 7% yield for a thioamide variant using Lawesson’s reagent) .

- Computational modeling : Docking studies (e.g., AutoDock) predict binding affinities to targets like COX-2 or MMPs .

Q. What crystallographic data are available for this compound derivatives, and how are they interpreted?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example:

- In , a related nitro-substituted benzamide showed a dihedral angle of 85.3° between aromatic rings, influencing solubility .

- Hydrogen-bonding networks (e.g., O–H···O interactions) stabilize crystal lattices, as seen in for 4-chloro-N-(2-methoxyphenyl)benzamide .

Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Ensure consistent conditions (e.g., pH, temperature, substrate concentration). notes that MMP inhibition assays require Zn²⁺-containing buffers for accurate results .

- Cell line validation : Use authenticated cell lines to minimize variability (e.g., ATCC-certified lines) .

- Meta-analysis : Compare data across multiple studies (e.g., vs. 14) to identify trends in substituent effects .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodology :

- Hazard assessment : Conduct differential scanning calorimetry (DSC) to detect thermal instability (e.g., warns of decomposition risks for anomeric amides) .

- Mutagenicity testing : Ames II assays (e.g., found mutagenicity comparable to benzyl chloride) .

- PPE and ventilation : Use fume hoods, nitrile gloves, and eye protection during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.